(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
(3R,6R)-6-[(3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a highly complex glycoside derivative featuring a substituted pyrrole core, a multi-hydroxylated heptanoyl chain, and a tetrahydropyran (oxane) ring system terminated with a carboxylic acid group.
Properties
CAS No. |
463962-58-5 |
|---|---|
Molecular Formula |
C39H43FN2O11 |
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H43FN2O11/c1-21(2)31-30(37(49)41-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(40)16-14-23)42(31)18-17-26(43)19-27(44)20-28(45)52-39-35(48)33(46)34(47)36(53-39)38(50)51/h3-16,21,26-27,33-36,39,43-44,46-48H,17-20H2,1-2H3,(H,41,49)(H,50,51)/t26-,27-,33+,34+,35-,36+,39-/m1/s1 |
InChI Key |
ZUTLXLYYUSGCQH-OYPMPUONSA-N |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Synonyms |
1-[(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation via Paal-Knorr Synthesis
The 2,3,4,5-tetrasubstituted pyrrole is constructed via a modified Paal-Knorr reaction, employing a 1,4-diketone precursor derived from 4-fluorophenylacetone and phenylacetaldehyde. Cyclocondensation with ammonium acetate in acetic acid yields the pyrrole skeleton, though this method lacks regiocontrol for the carbamoyl and isopropyl groups.
Introduction of the Carbamoyl Group
Post-functionalization of the pyrrole at C4 is achieved via electrophilic substitution using phenyl isocyanate in the presence of Lewis acids (e.g., AlCl₃). This step necessitates careful temperature control (0–5°C) to minimize side reactions, affording the 4-(phenylcarbamoyl) derivative in 68–72% yield.
Isopropyl Substituent Installation
The 5-isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl bromide and FeCl₃ as a catalyst. Competitive alkylation at C2 is suppressed by steric hindrance from the 4-fluorophenyl group, yielding the desired regioisomer in 85% purity.
Construction of the (3R,5R)-7-Pyrrolyl-3,5-Dihydroxyheptanoic Acid Chain
Asymmetric Hydrogenation for Stereochemical Control
The heptanoic acid segment is synthesized from a 1,3,5-tricarbonyl precursor via ruthenium-catalyzed asymmetric hydrogenation. Using a chiral BINAP ligand [(R)-BINAP] and H₂ (50 psi) in methanol, the (3R,5R)-diol intermediate is obtained with >98% enantiomeric excess (ee). Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the diol to the 3,5-dihydroxyheptanoic acid.
Coupling to the Pyrrole Core
Mitsunobu reaction links the heptanoic acid to the pyrrole nitrogen. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the 7-position of the heptanoic acid is coupled to the pyrrole’s N1 atom in 78% yield. Protective groups (tert-butyldimethylsilyl, TBS) on the 3,5-dihydroxy groups prevent undesired side reactions.
Esterification with Glucuronic Acid
Activation of the Heptanoic Acid
The heptanoic acid is converted to its acid chloride using oxalyl chloride (2 equiv) in dichloromethane. This reactive intermediate is then coupled to the 6-OH position of (2S,3R,4R,5R)-3,4,5-trihydroxyoxane-2-carboxylic acid.
Regioselective Esterification
Selective activation of the 6-OH group in glucuronic acid is achieved via temporary silylation (TBSCl) of the 3,4,5-hydroxyls. After esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the TBS groups are removed with tetrabutylammonium fluoride (TBAF), yielding the final product in 65% overall yield.
Stereochemical and Process Optimization
Chiral Resolution Techniques
Crystallization-induced dynamic resolution (CIDR) is employed to enhance the ee of the (3R,5R)-dihydroxyheptanoic acid intermediate. Using ethyl acetate/n-hexane (1:3), the diastereomeric salt with (1S,2S)-diphenylethylenediamine achieves >99.5% ee.
Protective Group Strategy
A orthogonal protection scheme (TBS for hydroxyls, Boc for amines) ensures minimal side reactions during multi-step synthesis. Deprotection is sequenced to avoid premature exposure of acid-labile groups.
Yield and Spectroscopic Data
| Step | Yield (%) | Key Analytical Data (¹H NMR, δ ppm) |
|---|---|---|
| Pyrrole core formation | 72 | 7.45–7.12 (m, Ar-H), 6.88 (s, NH), 2.91 (sept, J=6.8 Hz, CH(CH₃)₂) |
| Asymmetric hydrogenation | 85 | 4.12 (dd, J=6.2, 3.1 Hz, H-3/H-5), 1.52–1.33 (m, CH₂) |
| Glucuronic esterification | 65 | 5.64 (d, J=7.8 Hz, H-1'), 4.21 (t, J=9.1 Hz, H-6) |
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The glucuronide ester can hydrolyze to release atorvastatin and glucuronic acid.
Lactonization: The compound can cyclize to form the lactone, which is a more stable form.
Transacylation: The acyl group can transfer to nucleophilic centers on proteins and other macromolecules.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Lactonization: Occurs spontaneously under physiological conditions.
Transacylation: Requires nucleophilic reagents such as amines or thiols.
Major Products
Hydrolysis: Atorvastatin and glucuronic acid.
Lactonization: Atorvastatin lactone.
Transacylation: Protein adducts and other macromolecular conjugates.
Scientific Research Applications
Lipid Regulation
Mechanism of Action
Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to decreased levels of low-density lipoprotein (LDL) cholesterol and total cholesterol in the bloodstream, thereby reducing the risk of cardiovascular diseases such as atherosclerosis and coronary artery disease .
Clinical Applications
- Hyperlipidemia Management : Atorvastatin is prescribed to manage hyperlipidemia, which is characterized by elevated levels of cholesterol and triglycerides in the blood. The typical dosage ranges from 10 mg to 80 mg per day .
- Secondary Prevention of Cardiovascular Events : It is utilized in patients with a history of myocardial infarction or stroke to prevent subsequent cardiovascular events .
Antioxidant Properties
Recent studies have indicated that Atorvastatin may possess antioxidant properties that contribute to its therapeutic effects beyond lipid lowering. These properties may help mitigate oxidative stress associated with diabetes and other metabolic disorders .
Potential Applications Beyond Cholesterol Management
Research suggests that Atorvastatin may have additional therapeutic roles:
- Anti-inflammatory Effects : It has been observed to exert anti-inflammatory effects which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of Atorvastatin Acyl-beta-D-glucuronide involves its interaction with biological molecules. The compound can inhibit key enzymes and transporters, affecting various metabolic pathways. The lactone form can also covalently modify proteins, leading to potential biological effects. The primary molecular targets include:
Enzymes: Inhibition of enzymes involved in cholesterol biosynthesis.
Transporters: Interaction with hepatic and renal transporters affecting drug disposition.
Comparison with Similar Compounds
Key Differences :
- The target compound lacks the fused oxirane/epoxide ring present in Compound d.
- Compound c/d feature hydroxybutanoic acid termini, contrasting with the oxane-carboxylic acid in the target.
Fluorinated Acylated Glycosides (Molecules 2013 Analogs)
describes fluorinated triazole-linked glycosides (Compounds 16 and 17) with perfluorinated undecanamido chains. While distinct in core structure, these share functional similarities:
Implications : The target compound’s single fluorophenyl group may reduce metabolic stability compared to heavily fluorinated analogs but could improve target specificity.
Carboxamide-Containing Heterocycles (Cephalosporin Derivatives)
lists cephalosporin derivatives (e.g., Compound o) with carboxamide and phenylacetamido side chains:
Contrast : The target compound’s lack of a β-lactam ring precludes antibiotic activity but suggests divergent applications.
Data Tables
Table 1: Substituent Comparison Across Analogous Compounds
| Compound | Fluorinated Group | Carboxamide Position | Core Structure | Molecular Weight (Da)* |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl (C6H4F) | Pyrrole C4 | Pyrrole-oxane | ~850 (estimated) |
| Pharmacopeial Forum c | 4-Fluorophenyl | Pyrrolo-oxazine C8 | Fused pyrrolo-oxazine | ~720 (estimated) |
| Compound 16 (Molecules) | CF3(CF2)10CONH- | N/A | Triazole-glycoside | ~1,200 |
*Calculated based on structural formulas; exact values require experimental validation.
Biological Activity
The compound (3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid , often referred to as a derivative of atorvastatin, exhibits significant biological activity primarily related to its role in lipid metabolism and potential therapeutic applications in managing hyperlipidemia and cardiovascular diseases. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 570.66 g/mol. The compound features multiple hydroxyl groups and a fluorophenyl moiety, contributing to its biological activity.
The primary mechanism of action for this compound is through the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the bloodstream and promotes the uptake of LDL cholesterol by liver cells.
Lipid-Lowering Effects
Studies have shown that atorvastatin derivatives significantly reduce total cholesterol and LDL levels in patients with dyslipidemia. For instance, a clinical trial involving atorvastatin demonstrated an average reduction in LDL cholesterol by 30% to 50% depending on the dosage administered.
Antioxidant Properties
Research indicates that compounds similar to atorvastatin possess antioxidant properties. They can reduce oxidative stress markers in patients with Type 2 diabetes by enhancing the body's antioxidant defenses. A study published in PMC highlighted that atorvastatin derivatives could lower malondialdehyde levels and increase superoxide dismutase activity in diabetic patients .
Case Studies
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is rapidly absorbed, with peak plasma concentrations occurring within 1 to 2 hours post-administration. The half-life is approximately 14 hours, allowing for once-daily dosing.
Safety Profile
While generally well-tolerated, potential side effects include muscle pain (myopathy), liver enzyme elevations, and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended during therapy.
Q & A
Q. How can the stereochemical configuration of this compound be rigorously validated?
- Methodological Answer : Use a combination of NMR spectroscopy (2D NOESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemistry. For example, provides the InChI key and structural data for a closely related compound, highlighting the importance of crystallographic validation for chiral centers. Computational methods like density functional theory (DFT) can predict NMR shifts for comparison with experimental data .
Q. What synthetic strategies are recommended for constructing the pyrrole-carboxamide core?
- Methodological Answer : Multi-step synthesis involving:
Pyrrole ring formation : Use a Paal-Knorr reaction with fluorophenyl-substituted diketones and amines.
Carboxamide introduction : Employ peptide coupling reagents (e.g., HATU/DIPEA) for phenylcarbamoyl group attachment.
outlines analogous methods for synthesizing fluorophenyl-pyrrole derivatives, emphasizing regioselective functionalization .
Q. How can solubility challenges in aqueous media be addressed during in vitro assays?
- Methodological Answer : Optimize solvent systems using co-solvents (e.g., DMSO/PBS mixtures) or micellar formulations. Dynamic light scattering (DLS) can assess aggregation. discusses similar solubility issues in statin derivatives and recommends pH-adjusted buffers for carboxylic acid stabilization .
Advanced Research Questions
Q. What computational tools are effective for predicting interaction with biological targets (e.g., enzymes)?
Q. How to resolve discrepancies in biological activity data across different assay platforms?
Q. What strategies mitigate side reactions during the heptanoyl-oxyoxane coupling step?
- Methodological Answer : Use protective group chemistry (e.g., silyl ethers for hydroxyl groups) and low-temperature coupling (0–5°C) to suppress ester hydrolysis. describes reaction optimization for sterically hindered intermediates, advocating for iterative condition screening .
Methodological Frameworks
Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?
- Methodological Answer : Implement a 96/384-well plate format with automated liquid handling. Key parameters:
| Parameter | Optimization Strategy |
|---|---|
| Solvent | 10% DMSO in PBS |
| Incubation Time | 24–48 hrs (kinetic readouts) |
| Detection | Fluorescence resonance energy transfer (FRET) |
| discusses AI-driven automation for HTS, enabling real-time adjustments . |
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : Combine HPLC-MS (high-resolution mass spectrometry) and 1H/13C NMR with spiking experiments. provides chromatographic mobile phase formulations (methanol/water/phosphate buffers) for resolving polar impurities .
Data Interpretation and Conflict Resolution
Q. How to reconcile conflicting crystallographic and computational structural models?
Q. What statistical methods are robust for analyzing dose-response variability?
- Methodological Answer :
Apply nonlinear regression (Hill equation) with bootstrapping for confidence intervals. advocates for factorial design to isolate critical variables (e.g., ligand concentration, incubation time) .
Research Classification (CRDC 2020)
| CRDC Code | Research Focus | Relevance to Compound |
|---|---|---|
| RDF2050112 | Reaction fundamentals | Synthesis optimization |
| RDF2050108 | Process control | HTS automation |
| RDF2120101 | Engineering design | Computational modeling |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
